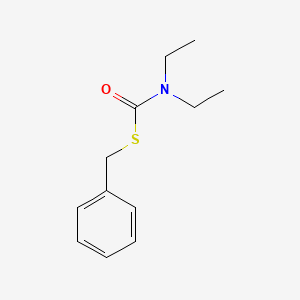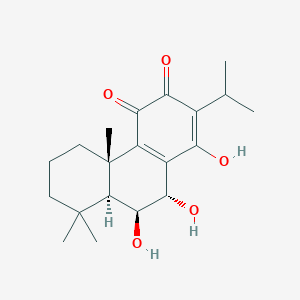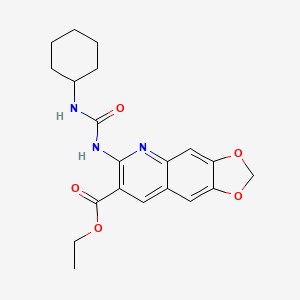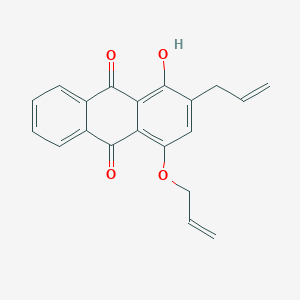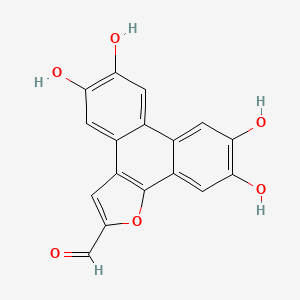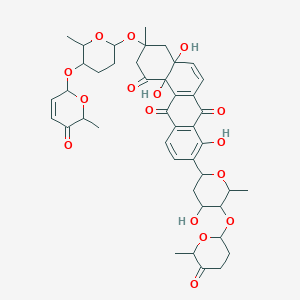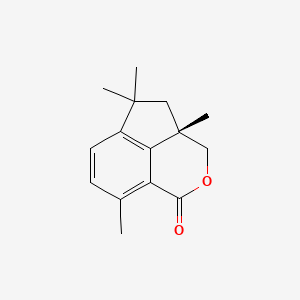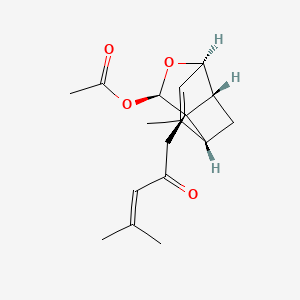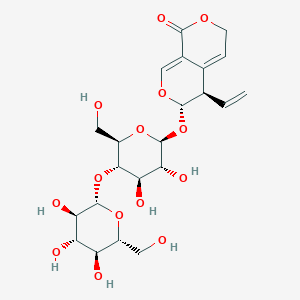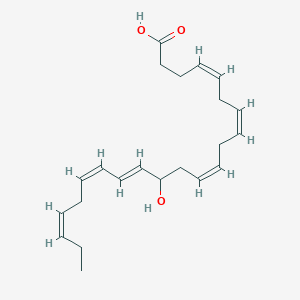
13-HDoHE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z,7Z,10Z,14E,16Z,19Z)-13-hydroxydocosahexaenoic acid is a hydroxydocosahexaenoic acid that consists of (4Z,7Z,10Z,14E,16Z,19Z)-docosahexaenoic acid bearing an additional 13-hydroxy substituent. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is a hydroxydocosahexaenoic acid and a secondary allylic alcohol. It is a conjugate acid of a (4Z,7Z,10Z,14E,16Z,19Z)-13-hydroxydocosahexaenoate.
Applications De Recherche Scientifique
1. Nuclear Magnetic Resonance Spectroscopy
13-HDoHE, a hydroxydocosahexaenoic acid, can be analyzed using nuclear magnetic resonance (NMR) spectroscopy, an essential tool for biochemical studies. NMR spectroscopy, including carbon-13 NMR, is non-destructive and provides extensive information about the chemical environment of molecules. This technique is highly sensitive and applicable for studying large molecules in various media, aiding in understanding the molecular structure and dynamics of compounds like 13-HDoHE (Eakin, Morgan, Gregg, & Matwiyoff, 1972).
2. Metabolic Flux Analysis
13-HDoHE can be studied in metabolic flux analysis using 13C-isotope labeling. This approach is integral to understanding metabolic network modeling and involves various steps like model setup, data acquisition, and visualization of results. It offers insights into metabolic pathways and interactions within biological systems, providing a deeper understanding of biochemical processes involving compounds like 13-HDoHE (Dalman, Droste, Weitzel, Wiechert, & Nöh, 2010).
3. Study of Polymer-Solvent Interactions
In studies involving polymeric materials, 13-HDoHE can be part of research focusing on polymer-solvent interactions. This involves understanding how different molecules, including hydroxydocosahexaenoic acids, interact with polymers in various solvent environments. Techniques like 13C NMR can be employed to study these interactions, providing valuable information on the behavior and properties of polymers in different environments (Hanyková, Labuta, & Spĕvác̆ek, 2006).
4. Hydrogen-Bonded Complex Characterization
13-HDoHE can be analyzed in the context of studying hydrogen-bonded complexes. Using techniques like NMR, researchers can investigate the molecular geometry and dynamics of such complexes. This kind of research contributes to a deeper understanding of molecular interactions and bonding mechanisms in various chemical and biological systems (Tolstoy, Schah-Mohammedi, Smirnov, Golubev, Denisov, & Limbach, 2004).
Propriétés
Nom du produit |
13-HDoHE |
|---|---|
Formule moléculaire |
C22H32O3 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
(4Z,7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-4,7,10,14,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-9-12-15-18-21(23)19-16-13-10-7-6-8-11-14-17-20-22(24)25/h3-4,6-7,9,11-16,18,21,23H,2,5,8,10,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,12-9-,14-11-,16-13-,18-15+ |
Clé InChI |
SEVOKGDVLLIUMT-SKSHMZPZSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C=C\C(C/C=C\C/C=C\C/C=C\CCC(=O)O)O |
SMILES |
CCC=CCC=CC=CC(CC=CCC=CCC=CCCC(=O)O)O |
SMILES canonique |
CCC=CCC=CC=CC(CC=CCC=CCC=CCCC(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




